二钾镁乙二胺四乙酸盐

描述

Dipotassium magnesium ethylenediaminetetraacetate, also known as Ethylenediaminetetraacetic acid dipotassium magnesium salt, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . It is used as chelating agents over a broad pH range in aqueous systems . It is also an anticoagulant, majorly used in preventing clotting of blood .

Chemical Reactions Analysis

The reaction of Mg2+ with EDTA may be expressed as: Mg2+ + H2Y2- = MgY-2 + 2H+ . The structure of EDTA and the magnesium-EDTA complex is shown in the referenced document .Physical And Chemical Properties Analysis

Dipotassium magnesium ethylenediaminetetraacetate has a molecular weight of 390.71 g/mol . The assay (complexometric, calc. on anhydrous substance) is ≥ 98 % . It has heavy metals (as Pb) ≤ 0.0005 %, Fe (Iron) ≤ 0.001 %, Free Magnesium ≤ 0.01 %, Free EDTA ≤ 0.05 %, and Water (according to Karl Fischer) 7.5 - 9.5 % .科学研究应用

Chelating Agent

Ethylenediaminetetraacetic acid dipotassium magnesium salt (EDTA-K2Mg) is a potent chelating agent . It has the ability to sequester divalent cations such as Ca2+ . This property makes it useful in a variety of applications where it is necessary to control metal ion concentrations.

Analytical Chemistry

In analytical chemistry, EDTA-K2Mg is used as a reagent for complexometric reactions . It is suitable for titration techniques , which are used to determine the concentrations of various substances in a solution.

Biological Research

In biological research, EDTA-K2Mg is used to minimize metal ion contaminants . This is particularly important in molecular biology applications where the presence of metal ions can interfere with the reactions being studied.

Industrial Applications

EDTA-K2Mg has many practical applications in industries. It is used as a corrosion inhibitor, wastewater additive, and in the production of agricultural polymers .

Separation of UV Filters

EDTA-K2Mg can be used as a mobile phase modifier in the separation of UV filters using High-Performance Liquid Chromatography (HPLC) .

Trace Metal Determination

EDTA-K2Mg is used as a chelating agent in the determination of traces of beryllium compound by colorimetric method .

作用机制

Target of Action

Ethylenediaminetetraacetic acid dipotassium magnesium salt (EDTA-K2Mg) is a well-known chelating agent . Its primary targets are divalent and polyvalent metal cations , including calcium, iron, and magnesium . These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction .

Mode of Action

EDTA-K2Mg interacts with its targets by forming stable, water-soluble complexes . The compound has multiple carboxyl and amine groups that can donate electron pairs to form coordinate covalent bonds with metal ions . This interaction effectively sequesters the metal ions, preventing them from participating in other reactions .

Biochemical Pathways

By chelating metal ions, EDTA-K2Mg can influence numerous biochemical pathways. For instance, it can inhibit enzymes that require metal cofactors, disrupt metal-dependent protein-protein interactions, and prevent the formation of reactive oxygen species by transition metals . The exact pathways affected depend on the specific metal ions present in the biological system .

Pharmacokinetics

Like other edta compounds, it is expected to have poor oral bioavailability due to its high polarity and inability to cross lipid membranes . Once in the bloodstream, it can distribute throughout the body, binding to metal ions in various tissues . The chelated metal-EDTA complexes are typically excreted in the urine .

Result of Action

The chelation of metal ions by EDTA-K2Mg can have various molecular and cellular effects. For example, it can prevent blood clotting by chelating calcium ions, which are necessary for the coagulation cascade . In tissue culture, it can prevent cell clumping by chelating calcium ions, which mediate cell-cell adhesion .

安全和危害

Ethylenediaminetetraacetic acid (EDTA) is used in the management and treatment of heavy metal toxicity . It is recommended to use only outdoors or in a well-ventilated area. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .

未来方向

属性

IUPAC Name |

magnesium;dipotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.2K.Mg/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;2*+1;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEOBEUHFKBRJH-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Mg+2].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12K2MgN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065925 | |

| Record name | Dipotassium magnesium ethylenediaminetetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Magnesate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, potassium (1:2), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Dipotassium magnesium ethylenediaminetetraacetate | |

CAS RN |

15708-48-2 | |

| Record name | NSC 310175 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015708482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, potassium (1:2), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium magnesium ethylenediaminetetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']magnesate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

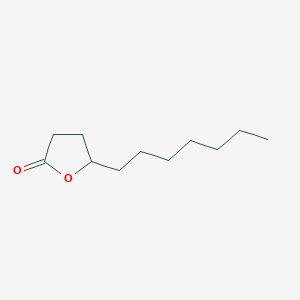

![Spiro[5.5]undecane](/img/structure/B92164.png)